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Compound of Interest

Compound Name: 4-Chloro-1-isopropyl-1H-pyrazole

CAS No.: 1205921-77-2

Cat. No.: B3039572

Get Quote

Technical Profile: 4-Chloro-1-isopropyl-1H-
pyrazole
Chemoinformatic Profiling and Synthetic Utility in Drug Discovery

Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 4-Chloro-1-
isopropyl-1H-pyrazole (CAS: 1205921-77-2). As a functionalized pyrazole scaffold, this

molecule serves as a critical intermediate in the synthesis of agrochemicals and

pharmaceutical agents, particularly tyrosine kinase inhibitors and GPCR ligands. The presence

of the chlorine atom at the C4 position blocks metabolic oxidation, while the N1-isopropyl group

modulates lipophilicity (

) and steric occupancy within protein binding pockets.
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The following identifiers establish the precise chemical entity described in this guide.

Researchers should use the Canonical SMILES for integration into virtual screening libraries.

Core Identifiers
Property Value

Chemical Name 4-Chloro-1-isopropyl-1H-pyrazole

CAS Registry Number 1205921-77-2

Molecular Formula

Molecular Weight 144.60 g/mol

Canonical SMILES CC(C)n1cc(Cl)cn1

Isomeric SMILES CC(C)N1C=C(Cl)C=N1

InChI String
InChI=1S/C6H9ClN2/c1-5(2)9-4-6(7)3-8-9/h3-

5H,1-2H3

Physicochemical Properties (Calculated)
Descriptor Value Significance

cLogP ~2.1

Moderate lipophilicity suitable

for CNS penetration and oral

bioavailability.

TPSA 17.8 Å²

Low polar surface area,

indicating high membrane

permeability.

H-Bond Donors 0

Lack of NH donors prevents

non-specific binding; acts

solely as an acceptor.

Rotatable Bonds 1
Low conformational entropy

penalty upon binding.
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The synthesis of 4-Chloro-1-isopropyl-1H-pyrazole is most efficiently achieved through

Regioselective N-Alkylation (Method A). While direct chlorination of 1-isopropylpyrazole

(Method B) is possible, Method A allows for the use of commercially available, high-purity 4-

chloropyrazole, avoiding the handling of hazardous chlorinating agents like sulfuryl chloride (

).

Method A: Base-Mediated N-Alkylation (Recommended)
This protocol utilizes a standard

mechanism. The choice of base (

or

) and solvent (DMF or Acetonitrile) is critical to suppress elimination side reactions of the
isopropyl halide.

Reaction Scheme
Starting Material: 4-Chloro-1H-pyrazole (CAS: 15878-00-9).[1]

Reagent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.

Base: Cesium Carbonate (

) - preferred for faster kinetics due to the "cesium effect" (higher solubility/basicity in organic
media).

Detailed Protocol
Setup: Charge a dry round-bottom flask with 4-Chloro-1H-pyrazole (1.0 equiv) and

anhydrous Acetonitrile (MeCN) (0.2 M concentration).

Deprotonation: Add Cesium Carbonate (

) (2.0 equiv) in a single portion. Stir at ambient temperature for 15 minutes to ensure
deprotonation of the pyrazole NH.

Alkylation: Add 2-Bromopropane (1.5 equiv) dropwise.
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Reflux: Heat the reaction mixture to 60-80°C for 4–6 hours. Monitor consumption of the

starting material via TLC (Hexane:EtOAc 4:1) or LC-MS (

).

Workup:

Cool to room temperature.[2][1]

Filter off the inorganic solids (salts).

Concentrate the filtrate under reduced pressure.[2][3]

Redissolve the residue in Ethyl Acetate and wash with Water and Brine.

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc

in Hexanes). The product is typically a pale yellow oil or low-melting solid.

Method B: Electrophilic Chlorination
Alternative route if 1-isopropylpyrazole is the available starting material.

Dissolve 1-isopropylpyrazole in DMF.

Add N-Chlorosuccinimide (NCS) (1.05 equiv) at 0°C.

Warm to room temperature and stir for 12 hours.

Note: This method requires careful temperature control to prevent over-chlorination.

Visual Workflow: Synthetic Logic
The following diagram illustrates the primary synthetic pathway (Method A) and the logic behind

the structural modification.
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Reaction Parameters
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Figure 1: Synthetic workflow for the regioselective N-alkylation of 4-chloropyrazole.

Medicinal Chemistry Applications
The 4-Chloro-1-isopropyl-1H-pyrazole moiety acts as a specialized bioisostere in drug

design.

Metabolic Stability (The "Chlorine Block")
In unsubstituted pyrazoles, the C4 position is electron-rich and susceptible to oxidative

metabolism by Cytochrome P450 enzymes.

Mechanism: Introducing a Chlorine atom at C4 deactivates the ring towards electrophilic

attack and sterically/electronically blocks oxidation.

Result: Increased half-life (

) and reduced clearance (

) in microsomal stability assays.
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Kinase Inhibitor Scaffold
This fragment frequently appears in Type I and Type II kinase inhibitors.

Binding Mode: The N2 nitrogen often acts as a hydrogen bond acceptor for the hinge region

of the kinase ATP-binding pocket.

Steric Fit: The isopropyl group fills the hydrophobic pocket (often the solvent-exposed region

or the ribose pocket), providing entropic gain upon binding.

Quality Control & Characterization
To validate the synthesis of CAS 1205921-77-2, the following analytical signatures must be

confirmed.

Technique Expected Signature Interpretation

1H NMR (CDCl3) 1.45-1.55 (d, 6H)
Methyl protons of the isopropyl

group (doublet).

4.40-4.60 (sept, 1H)
Methine proton of the isopropyl

group (septet).

7.40-7.60 (s, 1H)
Pyrazole C3-H or C5-H

(Singlet).

7.60-7.80 (s, 1H)
Pyrazole C5-H or C3-H

(Singlet, deshielded).

LC-MS (ESI+) m/z ~145.0 / 147.0

Characteristic 3:1 Chlorine

isotope pattern (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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